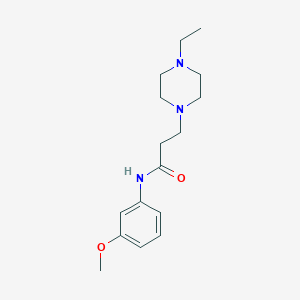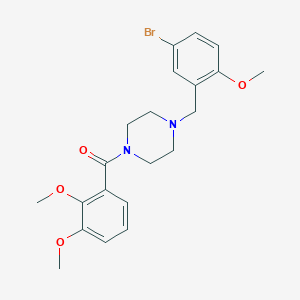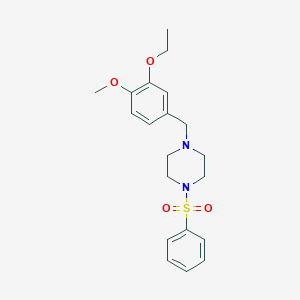
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B-cell malignancies.
Mécanisme D'action
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide works by inhibiting the activity of BTK, which is a key signaling molecule in B cells. BTK plays a critical role in the activation of B cells, which are involved in the immune response. Inhibition of BTK leads to a decrease in B-cell activation and proliferation, which can help reduce the symptoms of autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide has been shown to have a selective and potent inhibitory effect on BTK. It has been shown to reduce the activation and proliferation of B cells, leading to a decrease in the production of inflammatory cytokines. In preclinical studies, 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide has also been shown to have an effect on other immune cells, such as T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide is its selectivity and potency in inhibiting BTK. This makes it a useful tool for studying the role of BTK in various biological processes. However, one limitation of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the development and application of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide. One area of focus is the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases and B-cell malignancies. Another area of focus is the development of more selective and potent BTK inhibitors with fewer off-target effects. Additionally, research is needed to better understand the long-term safety and efficacy of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide in clinical settings.
Méthodes De Synthèse
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the piperazine ring through a cyclization reaction. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown efficacy in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Propriétés
Nom du produit |
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide |
|---|---|
Formule moléculaire |
C16H25N3O2 |
Poids moléculaire |
291.39 g/mol |
Nom IUPAC |
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O2/c1-3-18-9-11-19(12-10-18)8-7-16(20)17-14-5-4-6-15(13-14)21-2/h4-6,13H,3,7-12H2,1-2H3,(H,17,20) |
Clé InChI |
QOMKLXICBPQQKA-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
SMILES canonique |
CCN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)


![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)

![2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)